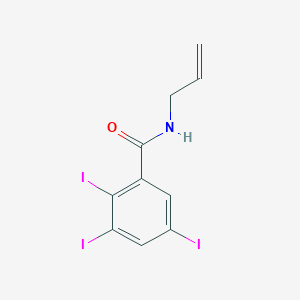
n-Allyl-2,3,5-triiodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-2,3,5-triiodobenzamide is an organic compound with the molecular formula C10H8I3NO and a molecular weight of 538.89 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an allyl group, and an amide functional group. It is primarily used in research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2,3,5-triiodobenzamide typically involves the iodination of an allyl-substituted benzamide precursorThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques would likely be employed to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as N-bromosuccinimide (NBS) in the presence of light can be used for allylic bromination.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS would yield an allylic bromide derivative .
Applications De Recherche Scientifique
n-Allyl-2,3,5-triiodobenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study substitution and addition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential contrast agent for imaging techniques due to its iodine content.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Allyl-2,3,5-triiodobenzamide involves its interaction with molecular targets through its iodine atoms and allyl group. The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in biological systems . This property is particularly useful in studying its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Triiodobenzoic Acid: Similar in structure but lacks the allyl group and amide functionality.
2,3,5-Triiodobenzamide: Similar but without the allyl group.
Uniqueness
n-Allyl-2,3,5-triiodobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of iodine atoms and the allyl group makes it a versatile compound for various chemical and biological studies.
Propriétés
Formule moléculaire |
C10H8I3NO |
|---|---|
Poids moléculaire |
538.89 g/mol |
Nom IUPAC |
2,3,5-triiodo-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H8I3NO/c1-2-3-14-10(15)7-4-6(11)5-8(12)9(7)13/h2,4-5H,1,3H2,(H,14,15) |
Clé InChI |
CKCZRUNIEXCXCM-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1=C(C(=CC(=C1)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
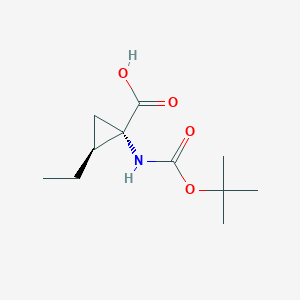
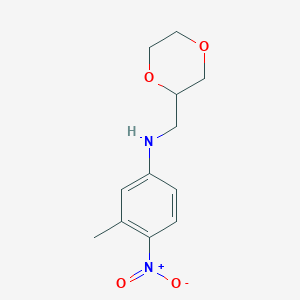
![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)

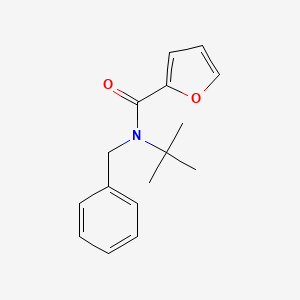

![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
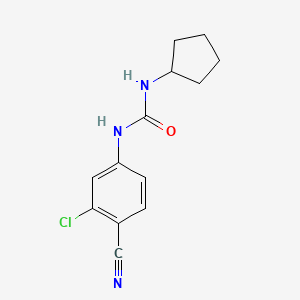
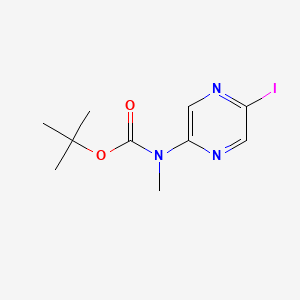
![7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
